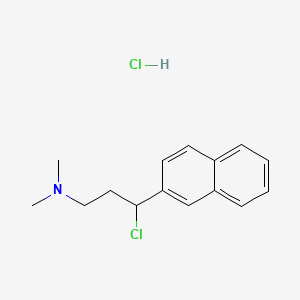

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride

説明

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride is a tertiary amine hydrochloride salt characterized by a naphthalen-2-yl group substituted at the β-carbon of a propane backbone, with a chlorine atom at the γ-position and dimethylamine at the terminal position. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the naphthalene moiety, which may influence pharmacokinetic behavior .

特性

IUPAC Name |

3-chloro-N,N-dimethyl-3-naphthalen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN.ClH/c1-17(2)10-9-15(16)14-8-7-12-5-3-4-6-13(12)11-14;/h3-8,11,15H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQUVKLUWDVDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC2=CC=CC=C2C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution via Chlorinated Intermediate

The most widely documented method involves a two-step process:

-

Esterification of 3-Hydroxy-3-(naphthalen-2-yl)propan-1-amine : The hydroxyl group is replaced with chlorine using sulfonyl chlorides (e.g., methanesulfonyl chloride) in tetrahydrofuran (THF) at 0–5°C.

-

Dimethylamine Substitution : The chlorinated intermediate reacts with dimethylamine gas in THF, yielding the tertiary amine.

Reaction Conditions :

-

Solvent : THF ensures solubility and facilitates low-temperature reactions.

-

Temperature : Maintaining 0–5°C during chlorination minimizes side reactions.

-

Stoichiometry : A 2:1 molar ratio of methanesulfonyl chloride to the alcohol precursor ensures complete conversion.

Mechanistic Insight :

Sulfonate ester formation activates the hydroxyl group for nucleophilic displacement by dimethylamine.

Alternative Pathway: Direct Chlorination with Thionyl Chloride

A less common approach employs thionyl chloride (SOCl₂) for direct chlorination of 3-hydroxy-3-(naphthalen-2-yl)propan-1-amine. However, this method risks over-chlorination and requires stringent moisture control.

Key Data :

Reaction Optimization Strategies

Solvent and Base Selection

-

THF vs. Acetonitrile : THF provides superior solubility for naphthalene derivatives, but acetonitrile enables faster reaction kinetics at reflux.

-

Base Compatibility : Triethylamine (Et₃N) outperforms K₂CO₃ in neutralizing HCl byproducts, reducing side reactions.

Comparative Yield Analysis :

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Et₃N | 58.6 | 95 |

| Acetonitrile | K₂CO₃ | 26 | 89 |

Temperature Control

Maintaining sub-10°C temperatures during chlorination is critical. Elevated temperatures (>15°C) lead to:

-

Naphthalene Ring Chlorination : Unwanted electrophilic aromatic substitution.

-

Dimethylamine Degradation : Formation of trimethylamine impurities.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol-water (95:5), yielding white crystals with >99% purity.

Crystallization Data :

Analytical Validation

Thin-Layer Chromatography (TLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆) :

¹³C-NMR :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sulfonyl Chloride | 58.6 | 95 | High |

| Thionyl Chloride | 52 | 92 | Moderate |

| Acetonitrile Reflux | 26 | 89 | Low |

The sulfonyl chloride route offers optimal balance between yield and purity, making it preferred for industrial-scale synthesis .

化学反応の分析

Types of Reactions

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitution.

Major Products

Oxidation: The major products include oxidized derivatives of the naphthalene ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives depending on the nucleophile used.

科学的研究の応用

The structural formula of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride features a naphthalene moiety, which contributes to its unique properties and potential biological activities.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its structural similarities to known psychoactive compounds. The compound's ability to interact with neurotransmitter systems makes it a candidate for further exploration in drug development.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of amine derivatives. Its reactivity allows for the introduction of the naphthalene group into various organic frameworks, facilitating the development of complex molecules with potential biological activity.

Biochemical Research

In biochemical contexts, this compound is employed as a biochemical reagent. It has shown mutagenic activity in preliminary studies, suggesting potential roles in genetic research and toxicology assessments. This property underscores the importance of understanding its effects on biological systems.

Case Study 1: Neuropharmacological Investigations

A study investigating the neuropharmacological effects of compounds structurally related to this compound found that certain derivatives exhibited significant affinity for serotonin receptors. This suggests that modifications to the naphthalene structure could lead to novel treatments for mood disorders.

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing new derivatives from this compound demonstrated its utility as a building block for creating more complex molecules. These derivatives showed enhanced biological activity, indicating that this compound could serve as a versatile platform for drug discovery.

作用機序

The mechanism of action of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as the dimethylaminopropyl chain, aromatic substituents, or halogenation patterns.

Chlorprothixene Hydrochloride

- Structure : 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine hydrochloride .

- Key Differences : Replaces naphthalene with a thioxanthene ring, introducing a sulfur atom and a fused tricyclic system.

- Pharmacology : Antipsychotic agent with dopamine receptor antagonism. The thioxanthene core enhances binding affinity to dopaminergic receptors compared to simpler aromatic systems .

- Physicochemical Properties : Higher molecular weight (423.37 g/mol vs. ~300–350 g/mol for naphthalene analogs) and increased planarity due to the tricyclic structure .

Amitriptyline Hydrochloride

- Structure : N,N-Dimethyl-3-(2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine hydrochloride .

- Key Differences : Incorporates a tricyclic dibenzocycloheptene system instead of naphthalene.

- Pharmacology: Tricyclic antidepressant (TCA) inhibiting serotonin/norepinephrine reuptake. The rigid tricyclic system enhances stability and receptor interaction .

- Synthesis : Typically synthesized via Friedel-Crafts alkylation, contrasting with the Schotten-Baumann or cross-coupling routes used for naphthalene derivatives .

N,N-Dimethyl-3-(3,7-dichloro-10H-phenothiazin-10-yl)propan-1-amine Hydrochloride

- Structure: Phenothiazine core with dichloro substitution and dimethylaminopropyl chain .

- Key Differences: Phenothiazine ring system (containing nitrogen and sulfur) vs. naphthalene.

- Applications : Antipsychotic/antitubercular activity; the dichloro substituents enhance halogen bonding and membrane permeability .

N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride

Tabulated Comparison of Structural and Functional Properties

Pharmacological and Toxicological Considerations

生物活性

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride (CAS No. 13634-65-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C15H19Cl2N

- Molecular Weight : 284.22 g/mol

- Melting Point : >240 °C

- CAS Number : 13634-65-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The introduction of naphthalene moieties appears to enhance the antimicrobial efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3h | S. aureus | 1 | |

| 3j | E. faecium | 2 | |

| 3h | Vancomycin-resistant E. faecium | 16 |

The data suggests that compounds with naphthalene substitutions exhibit enhanced activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Effect (%) | Reference |

|---|---|---|---|---|

| 3h | Caco-2 | Not specified | 39.8% viability reduction | |

| 3j | A549 | Not specified | Significant reduction observed (p < 0.001) |

The results indicate that the compound significantly decreases cell viability in colorectal cancer cells (Caco-2), suggesting potential as an anticancer agent.

The proposed mechanisms for the biological activity of this compound include:

- Disruption of Cell Membranes : The chlorinated aromatic structure may interact with microbial cell membranes, increasing permeability and leading to cell lysis.

- Targeting Multiple Cellular Pathways : The presence of chlorine atoms enhances electrophilicity, potentially allowing for stronger interactions with microbial targets and cancer cell pathways.

Case Studies

In a study focusing on the synthesis and evaluation of similar compounds, it was found that modifications to the naphthalene structure significantly influenced both antimicrobial and anticancer activities. Specifically, the presence of chlorine at specific positions on the aromatic ring was critical for maintaining high levels of activity against resistant strains of bacteria and cancer cells.

Example Case Study

A recent investigation into a series of naphthalene derivatives demonstrated that those with dichloro substitutions exhibited superior antimicrobial properties compared to their mono-chloro counterparts, emphasizing the importance of molecular structure in determining biological efficacy .

Q & A

What are the recommended synthetic routes for 3-chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

Basic Research Question

The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For instance, demonstrates the use of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride in alkylation reactions under basic conditions (e.g., NaH in DMF), where the chloro group is displaced by a nucleophile (e.g., indoloquinoline derivatives). Optimization involves controlling reaction temperature (0°C to room temperature), stoichiometry (1:2 molar ratio of substrate to chloro-amine), and solvent polarity to minimize side reactions like elimination .

How can stereochemical outcomes be controlled during the synthesis of this tertiary amine?

Advanced Research Question

Stereochemical control in tertiary amines often requires chiral auxiliaries or asymmetric catalysis. highlights a method for synthesizing enantiomerically pure naphthalene-derived amines via reduction of amides using chiral catalysts (e.g., HBPin with abnormal NHC-based potassium complexes). For this compound, enantiomeric purity could be achieved by resolving intermediates via diastereomeric salt formation or employing asymmetric alkylation techniques. NMR spectroscopy (e.g., and ) and chiral HPLC are critical for verifying stereochemical outcomes .

What analytical techniques are most effective for characterizing and distinguishing this compound from structurally similar impurities?

Basic Research Question

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns (e.g., ESI-MS in ).

- NMR Spectroscopy to resolve signals from the naphthalene ring (aromatic protons at δ 7.5–8.5 ppm) and dimethylamino groups (singlets at δ 2.2–3.0 ppm).

- X-ray Crystallography (if single crystals are obtainable) to validate the 3D structure, as demonstrated in for related Mannich adducts .

How does the naphthalene moiety influence the compound's reactivity in substitution or coupling reactions?

Advanced Research Question

The naphthalene group enhances electron density at the adjacent carbon, facilitating electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). and describe catalyst-free coupling of alkynes with amines in methylene chloride, suggesting that the naphthalene ring’s steric bulk may slow undesired side reactions. Computational studies (DFT) can model charge distribution to predict reactive sites .

What strategies resolve contradictions in reported solubility or stability data for this hydrochloride salt?

Advanced Research Question

Discrepancies often arise from polymorphic forms or hydration states. and emphasize the importance of:

- Dynamic Vapor Sorption (DVS) to assess hygroscopicity.

- Thermogravimetric Analysis (TGA) to detect solvates.

- Powder XRD to identify crystalline phases.

Standardizing storage conditions (e.g., desiccators at 4°C) and solvent recrystallization (e.g., ethanol/water mixtures) can improve reproducibility .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can simulate binding to receptors like serotonin transporters, leveraging the compound’s structural similarity to antidepressants ( ). Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict electronic properties and tautomeric states. Validation requires correlating computational results with experimental data (e.g., IC values from enzyme assays) .

How can impurities arising from the synthesis of this compound be identified and quantified?

Basic Research Question

Impurity profiling uses:

- HPLC-MS with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid).

- GC-MS for volatile byproducts.

’s FTIR method for simultaneous quantification of amines in formulations can be adapted, focusing on characteristic C-Cl (750 cm) and aromatic C-H (3050 cm) stretches .

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question

Scale-up risks include exothermic reactions (e.g., during alkylation) and impurities from incomplete purification. ’s multi-day reaction at room temperature suggests slow kinetics requiring precise temperature control. Continuous flow reactors may enhance mixing and heat dissipation. Quality-by-Design (QbD) approaches, including Design of Experiments (DoE), optimize parameters like pH, solvent ratios, and agitation speed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。